molecular formula C19H16BrFN2O4 B6012240 (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B6012240
M. Wt: 435.2 g/mol
InChI Key: BGKGFRQKEUDJBF-ZSOIEALJSA-N
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Description

(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by its unique structure, which includes a brominated, ethoxylated, and methoxylated phenyl group, a fluorinated phenyl group, and a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves a multi-step process:

    Formation of the Pyrazolidine-3,5-dione Core: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazolidine-3,5-dione core.

    Bromination, Ethoxylation, and Methoxylation of the Phenyl Group: The phenyl group is subjected to bromination, followed by ethoxylation and methoxylation reactions to introduce the desired substituents.

    Formation of the Methylidene Bridge: The brominated, ethoxylated, and methoxylated phenyl group is then reacted with a suitable aldehyde to form the methylidene bridge.

    Introduction of the Fluorinated Phenyl Group: Finally, the fluorinated phenyl group is introduced through a coupling reaction with the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide are used under basic conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include quinones, hydrazines, substituted phenyl derivatives, and coupled products with extended conjugation or additional functional groups.

Scientific Research Applications

(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.

    Industrial Applications: It is investigated for use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in inflammation, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione: Similar structure but lacks the fluorinated phenyl group.

    (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione: Similar structure but has a chlorinated phenyl group instead of a fluorinated one.

    (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione: Similar structure but has a methylated phenyl group instead of a fluorinated one.

Uniqueness

The uniqueness of (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione lies in its combination of brominated, ethoxylated, methoxylated, and fluorinated substituents, which confer distinct electronic and steric properties

Properties

IUPAC Name

(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O4/c1-3-27-17-15(20)9-11(10-16(17)26-2)8-14-18(24)22-23(19(14)25)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3,(H,22,24)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGFRQKEUDJBF-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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